1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea is a synthetic urea derivative characterized by a cyclohexylurea core linked to a benzyl(methyl)amino group via a but-2-yn-1-yl spacer. Its unique combination of a urea backbone, alkyne chain, and benzyl(methyl)amino substituent differentiates it from classical urea-based drugs like sulfonylureas or anti-convulsant agents .
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-22(16-17-10-4-2-5-11-17)15-9-8-14-20-19(23)21-18-12-6-3-7-13-18/h2,4-5,10-11,18H,3,6-7,12-16H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCQYNFYFKRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1CCCCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Urea Derivatives
Key Observations :
- The target compound lacks the sulfonyl group present in Glibenclamide and Cyclamide, which is critical for sulfonylurea drugs' ATP-sensitive potassium channel activity .
- The alkyne spacer may enhance molecular rigidity compared to the flexible ethyl chain in Glibenclamide or the ether linkage in the anti-convulsant urea derivative .
- The benzyl(methyl)amino group introduces a lipophilic tertiary amine, contrasting with the polar sulfonyl or nitro groups in analogs .
Pharmacological Activity
Table 2: Pharmacological Profiles of Comparable Compounds
Key Observations :
- Glibenclamide’s sulfonylurea structure is essential for its insulinotropic effects, whereas the target compound’s lack of a sulfonyl group suggests a divergent mechanism .
- The anti-convulsant urea derivative demonstrates potent activity (ED50 = 0.0143 mmol/kg), highlighting the therapeutic versatility of urea scaffolds .
Key Observations :
- The target compound’s lipophilicity (due to benzyl and alkyne groups) may favor blood-brain barrier penetration, unlike the polar sulfonylureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
